(R)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine
Description
(R)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine is a chiral pyrrolidine derivative featuring a tert-butyldiphenylsilyl (TBDPS) ether group at the hydroxymethyl position. This compound is widely used as a key intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals, due to its stereochemical stability and protective group properties. Its CAS number is 209627-36-1 , and it is commercially available with a purity of ≥95% .
The synthesis involves reacting (R)-2-pyrrolidinemethanol with tert-butyldiphenylsilyl chloride in anhydrous tetrahydrofuran (THF) using dimethylaminopyridine (DMAP) and triethylamine (TEA) as catalysts. The reaction achieves an 86% yield after purification by column chromatography . Structural confirmation is performed via $^1$H NMR, $^{13}$C NMR, and high-resolution mass spectrometry (HRMS) .
Properties
Molecular Formula |
C21H29NOSi |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
tert-butyl-diphenyl-[[(2R)-pyrrolidin-2-yl]methoxy]silane |
InChI |
InChI=1S/C21H29NOSi/c1-21(2,3)24(19-12-6-4-7-13-19,20-14-8-5-9-15-20)23-17-18-11-10-16-22-18/h4-9,12-15,18,22H,10-11,16-17H2,1-3H3/t18-/m1/s1 |
InChI Key |
VZEUHLPSFWLCLW-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3CCCN3 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine typically involves the protection of a hydroxymethyl group with a tert-butyldiphenylsilyl (TBDPS) group. This can be achieved by reacting the hydroxymethyl pyrrolidine with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for ®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Deprotection of the TBDPS group can be achieved using reagents like acetyl chloride in dry methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of ®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine involves its role as a protecting group. The TBDPS group protects the hydroxymethyl group from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxymethyl group .
Comparison with Similar Compounds
Key Observations :
Silicon Group Impact :
- The TBDPS group (tert-butyldiphenylsilyl) offers superior steric protection compared to TBS (tert-butyldimethylsilyl) or TMS (trimethylsilyl), making it ideal for multi-step syntheses requiring prolonged stability .
- TIPS (triisopropylsilyl) provides even greater steric hindrance, enhancing enantiomeric excess (≥99% e.e.) in asymmetric reactions .
Synthetic Efficiency :
- The TBDPS derivative achieves a high yield (86%) under mild conditions (THF, DMAP, TEA) , whereas TBS analogs often require harsher deprotection steps .
Physicochemical Property Comparisons
Key Observations :
- The TBDPS derivative exists as a yellow oil, facilitating solubility in non-polar solvents .
- Trimethylsilyl analogs exhibit higher flammability (F-class) due to lower molecular weight and volatility .
Application-Specific Comparisons
Pharmaceutical Utility :
- TBDPS Derivatives : Used in PROTAC (Proteolysis-Targeting Chimera) synthesis for targeted protein degradation, as demonstrated in KRASG12C inhibitor development .
- TBS Derivatives : Applied in nucleoside protection (e.g., thymidine analogs) for antiviral drug synthesis .
- TIPS Derivatives : Employed in high-value chiral catalysts for enantioselective C–C bond formation .
Reactivity in Fluoride-Mediated Deprotection :
- TBDPS ethers require stronger fluoride sources (e.g., TBAF) for cleavage compared to TBS or TMS groups, which react with milder agents like acetic acid .
Research Findings and Industrial Relevance
- Stereochemical Stability : The (R)-configuration in TBDPS-pyrrolidine derivatives minimizes racemization during prolonged storage, critical for large-scale pharmaceutical production .
- Cost-Effectiveness : Despite higher molecular weight, TBDPS derivatives are preferred over TIPS analogs due to lower synthetic costs (e.g., $400/g for fluoronicotinic acid derivatives vs. $260/100mg for TBDPS-pyrrolidine) .
Biological Activity
(R)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine, a compound with significant chemical versatility, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrrolidine ring substituted with a tert-butyldiphenylsilyl (TBDPS) ether group. The TBDPS group serves as a protecting group for hydroxyl functionalities, allowing selective reactions at other sites in organic synthesis. The synthesis typically involves the protection of hydroxyl groups using TBDPS chloride in the presence of bases like imidazole or triethylamine, often conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran to prevent hydrolysis.
The primary mechanism of action for this compound lies in its role as a protecting agent. The bulky TBDPS group provides steric hindrance, which is crucial for selective transformations in multi-step synthetic pathways. This protection is reversible, allowing for the regeneration of the free hydroxyl group under mild conditions.
1. Pharmaceutical Applications
This compound has been utilized in the synthesis of various biologically active molecules, including potential drug candidates. Its ability to act as an intermediate in pharmaceutical synthesis makes it valuable in drug development processes.
3. Neuropharmacological Potential
There is emerging interest in the neuropharmacological applications of pyrrolidine derivatives. Analogous compounds have shown promise as NMDA receptor antagonists, which could be beneficial in treating neurodegenerative diseases . While direct studies on this compound's effects on the nervous system are sparse, its structural characteristics warrant further exploration.
Table 1: Summary of Biological Activities and Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
